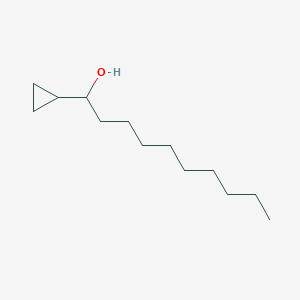
1-Cyclopropyldecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyldecan-1-ol is an organic compound that belongs to the class of cycloalkanes It features a cyclopropyl group attached to a decan-1-ol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopropyldecan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with decanal under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran. The reaction proceeds as follows:
Cyclopropylmagnesium bromide+Decanal→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of advanced catalytic systems, such as palladium or nickel catalysts, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyldecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 1-cyclopropyldecan-1-one.
Reduction: Formation of 1-cyclopropyldecane.
Substitution: Formation of 1-cyclopropyldecan-1-chloride or 1-cyclopropyldecan-1-bromide.
Applications De Recherche Scientifique
1-Cyclopropyldecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the study of cycloalkane reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyldecan-1-ol involves its interaction with various molecular targets. The cyclopropyl group imparts strain to the molecule, making it more reactive. This reactivity can influence its interactions with enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopentylpropan-1-ol: Similar in structure but with a cyclopentyl group instead of a cyclopropyl group.
1-Cyclohexylbutan-1-ol: Features a cyclohexyl group and a longer carbon chain.
Uniqueness
1-Cyclopropyldecan-1-ol is unique due to the presence of the cyclopropyl group, which introduces significant ring strain and reactivity
Propriétés
Formule moléculaire |
C13H26O |
|---|---|
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
1-cyclopropyldecan-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-13(14)12-10-11-12/h12-14H,2-11H2,1H3 |
Clé InChI |
ACSOTVREZJQAJV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C1CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


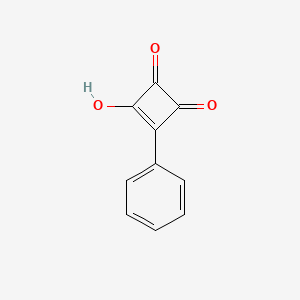
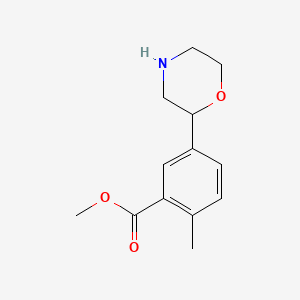
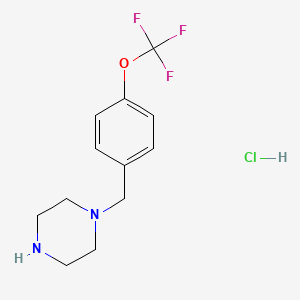
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
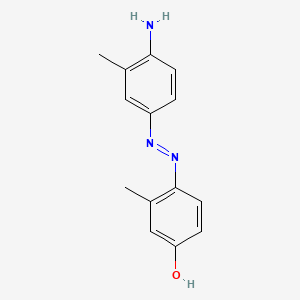
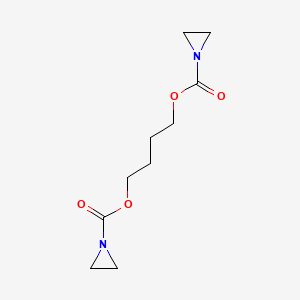


![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
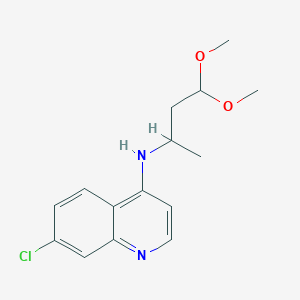
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
